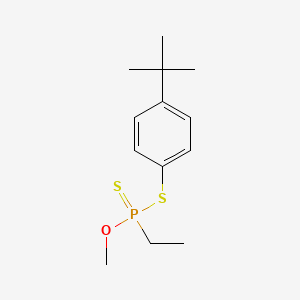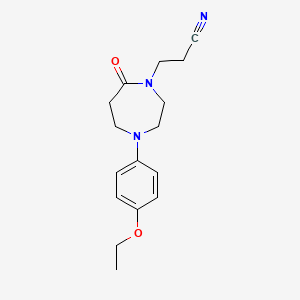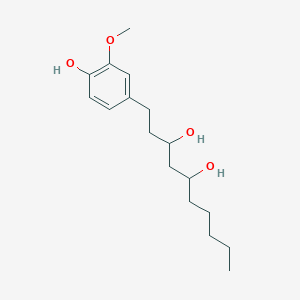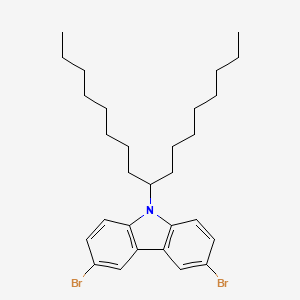
(9R)-6'-Cinchonan-9-amine Trihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(9R)-6’-Cinchonan-9-amine Trihydrochloride is a chiral compound derived from the cinchona alkaloid family. These alkaloids are known for their significant pharmacological properties, particularly in the treatment of malaria. The compound is characterized by its trihydrochloride salt form, which enhances its solubility and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (9R)-6’-Cinchonan-9-amine Trihydrochloride typically involves the following steps:
Extraction of Cinchona Alkaloids: The initial step involves the extraction of cinchona alkaloids from the bark of Cinchona trees.
Chemical Modification: The extracted alkaloids undergo chemical modifications, including methylation and amination, to produce the desired compound.
Formation of Trihydrochloride Salt: The final step involves the conversion of the amine into its trihydrochloride salt form by reacting it with hydrochloric acid under controlled conditions.
Industrial Production Methods: Industrial production of (9R)-6’-Cinchonan-9-amine Trihydrochloride follows similar synthetic routes but on a larger scale. The process involves:
Bulk Extraction: Large-scale extraction of cinchona alkaloids.
Batch Processing: Chemical modifications are carried out in batch reactors to ensure consistency and purity.
Purification: The final product is purified using crystallization and filtration techniques to obtain high-purity (9R)-6’-Cinchonan-9-amine Trihydrochloride.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of corresponding quinoline derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted cinchona derivatives.
Scientific Research Applications
(9R)-6’-Cinchonan-9-amine Trihydrochloride has diverse applications in scientific research:
Chemistry: Used as a chiral catalyst in asymmetric synthesis.
Biology: Studied for its potential effects on cellular processes and enzyme activities.
Medicine: Investigated for its antimalarial properties and potential therapeutic applications.
Industry: Utilized in the synthesis of chiral intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of (9R)-6’-Cinchonan-9-amine Trihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to altered biochemical pathways. Its chiral nature allows it to selectively bind to specific molecular targets, enhancing its efficacy and reducing side effects.
Comparison with Similar Compounds
- (9R)-6’-Methoxy-cinchonan-9-amine Trihydrochloride
- (9R)-Cinchonan-9-amine Dihydrochloride
- (9R)-6’-Ethoxy-cinchonan-9-amine Trihydrochloride
Comparison:
- Uniqueness: (9R)-6’-Cinchonan-9-amine Trihydrochloride is unique due to its specific chiral configuration and trihydrochloride salt form, which enhances its solubility and stability compared to other similar compounds.
- Applications: While similar compounds may share some applications, (9R)-6’-Cinchonan-9-amine Trihydrochloride is particularly noted for its use in asymmetric synthesis and its potential therapeutic applications.
Properties
Molecular Formula |
C19H26Cl3N3 |
|---|---|
Molecular Weight |
402.8 g/mol |
IUPAC Name |
(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-quinolin-4-ylmethanamine;trihydrochloride |
InChI |
InChI=1S/C19H23N3.3ClH/c1-2-13-12-22-10-8-14(13)11-18(22)19(20)16-7-9-21-17-6-4-3-5-15(16)17;;;/h2-7,9,13-14,18-19H,1,8,10-12,20H2;3*1H |
InChI Key |
UNDYEFVAUOWZRJ-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)N.Cl.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(2,4-dimethoxyphenyl)methyl-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylpentanoyl]amino]acetic acid](/img/structure/B12300246.png)
![15-Oxa-1,11-diazahexacyclo[16.3.1.04,12.04,21.05,10.013,19]docosa-5,7,9,17-tetraen-14-ol](/img/structure/B12300247.png)
![[10-formyl-5,14-dihydroxy-13-methyl-17-(6-oxopyran-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 3-methylbut-2-enoate](/img/structure/B12300251.png)





![4-[(2,2,3,3,4,4,4-Heptafluorobutoxy)methyl]-1,3-dioxolan-2-one](/img/structure/B12300292.png)


![17-Hydroxy-1,7,11,15,15-pentamethyl-6-(5-oxo-1,2-dihydropyrrol-4-yl)-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadeca-12,16-diene-14,18-dione](/img/structure/B12300312.png)
